
3,3'-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) is an organic compound characterized by its unique structure, which includes a hydrazine core flanked by two diphenylpropanone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) typically involves the reaction of 2,2-dimethylhydrazine with 1,3-diphenylpropan-1-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazine core allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrazine derivatives.
科学的研究の応用
3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The hydrazine core can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The diphenylpropanone moieties may also interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: An ionic liquid used in microwave-assisted synthesis.
1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenylformazans): Compounds with biological activity and applications in chemical analysis.
2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A compound with applications in organic synthesis.
Uniqueness
3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) is unique due to its hydrazine core, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
91122-84-8 |
|---|---|
分子式 |
C32H32N2O2 |
分子量 |
476.6 g/mol |
IUPAC名 |
3-[dimethylamino-(3-oxo-1,3-diphenylpropyl)amino]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C32H32N2O2/c1-33(2)34(29(25-15-7-3-8-16-25)23-31(35)27-19-11-5-12-20-27)30(26-17-9-4-10-18-26)24-32(36)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3 |
InChIキー |
HOPRRCLWZDXBEL-UHFFFAOYSA-N |
正規SMILES |
CN(C)N(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


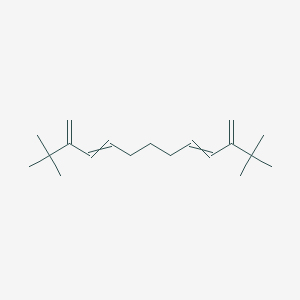
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
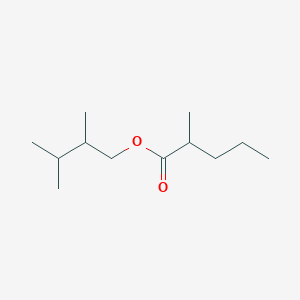
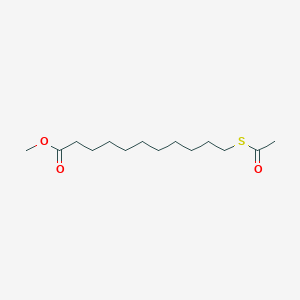
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
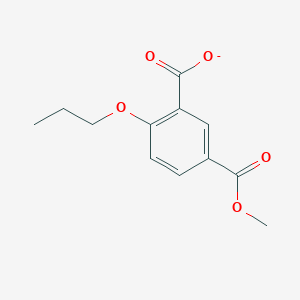
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)
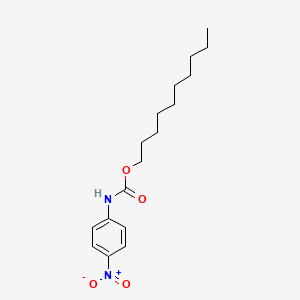

![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)
